Amtolmetin guacil is synthesized from tolmetin, a well-known NSAID. The compound's classification falls under the category of nonsteroidal anti-inflammatory drugs, specifically designed to exhibit reduced gastrointestinal toxicity while maintaining efficacy in pain relief and inflammation reduction. Its unique structure enables it to offer therapeutic benefits while minimizing adverse effects commonly associated with NSAIDs.
The synthesis of amtolmetin guacil involves several key steps, primarily focusing on the conversion of tolmetin into the final product. The synthesis process typically includes:
The reaction conditions are critical, including temperature control and the use of solvents like toluene and isopropylcarbinol, which enhance reaction efficiency and product purity .
The molecular formula of amtolmetin guacil is , indicating a complex structure that includes aromatic rings and functional groups conducive to its pharmacological activity. The compound's structure can be represented as follows:
Detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirms the integrity of the compound's structure during synthesis .
Amtolmetin guacil undergoes various chemical reactions that influence its stability and efficacy:
These reactions are crucial for understanding the drug's shelf life and storage requirements.
The primary mechanism by which amtolmetin guacil exerts its effects involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, the drug reduces the synthesis of prostaglandins—compounds that mediate inflammation, pain, and fever:
The physical and chemical properties of amtolmetin guacil include:
These properties are essential for formulating effective pharmaceutical preparations .
Amtolmetin guacil is primarily utilized in clinical settings for:
Amtolmetin guacil (chemical name: (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]aminoacetate; CAS Registry Number: 87344-06-7) is a nonsteroidal anti-inflammatory drug (NSAID) prodrug with the molecular formula C₂₄H₂₄N₂O₅ and a molar mass of 420.465 g·mol⁻¹. Its structure integrates three distinct moieties:
The inclusion of the vanilloid-like guaiacol segment enables unique interactions with sensory neurons in the gastrointestinal tract, contributing to ancillary protective effects beyond its primary anti-inflammatory action [5]. The prodrug’s lipophilicity facilitates efficient absorption across biological membranes, with peak gastric wall concentrations occurring within 2 hours post-administration [3].
Table 1: Molecular Properties of Amtolmetin Guacil
Property | Value |
---|---|
Chemical Formula | C₂₄H₂₄N₂O₅ |
Molecular Weight | 420.465 g·mol⁻¹ |
CAS Registry Number | 87344-06-7 |
IUPAC Name | (2-Methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]aminoacetate |
Key Structural Moieties | Tolmetin analog, Glycine, Guaiacol ester |
Amtolmetin guacil exerts anti-inflammatory, analgesic, and antipyretic effects through reversible inhibition of both Cyclooxygenase-1 (Cyclooxygenase-1) and Cyclooxygenase-2 (Cyclooxygenase-2) isoforms, albeit with distinct selectivity dynamics. Unlike traditional nonselective NSAIDs (e.g., ibuprofen) or highly selective Cyclooxygenase-2 inhibitors (e.g., celecoxib), amtolmetin guacil modulates prostaglandin synthesis via a dual pathway:
Table 2: Cyclooxygenase Inhibition Profile of Amtolmetin Guacil and Metabolites
Compound | Primary Action | Cyclooxygenase-1 Inhibition | Cyclooxygenase-2 Inhibition |
---|---|---|---|
Amtolmetin Guacil | Prodrug (indirect) | Low | Low |
Tolmetin (Metabolite) | Direct Cyclooxygenase inhibition | Moderate | Moderate |
Reference NSAIDs: | |||
- Ibuprofen | Direct nonselective inhibition | High | Moderate |
- Celecoxib | Direct Cyclooxygenase-2-selective | Negligible | High |
Amtolmetin guacil’s design as a prodrug dictates its metabolic fate, which exhibits marked species-dependent differences:
In Humans:
In Rats:
Table 3: Species-Specific Metabolic Pathways of Amtolmetin Guacil
Metabolic Site | Human Outcome | Rat Outcome |
---|---|---|
Plasma (Fresh) | Converts to MED5 + MED5 methyl ester | Converts to MED5 + Tolmetin |
Liver Microsomes | Converts to MED5 + MED5 methyl ester | Converts to MED5 + Tolmetin |
Key Active Metabolite | MED5 derivatives | Tolmetin |
Bioavailability | Low systemic tolmetin | High systemic tolmetin |
The glycine conjugation in amtolmetin guacil’s structure (linking tolmetin to guaiacol) enhances solubility and targets hydrolytic enzymes, facilitating site-specific metabolic activation. This design mitigates direct gastric exposure to high concentrations of acidic tolmetin, aligning with its improved gastrointestinal tolerability profile observed clinically [3] [8].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6